molecular formula C19H24N4O5 B2581556 Methyl 4-(2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamido)benzoate CAS No. 923184-65-0

Methyl 4-(2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamido)benzoate

Cat. No.: B2581556
CAS No.: 923184-65-0
M. Wt: 388.424
InChI Key: PFRDLLCEIBJPCO-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C19H24N4O5 and its molecular weight is 388.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on compounds with the triazaspirodecanone structure, such as in the study by Brubaker and Colley (1986), has explored their synthesis and potential as dopamine agonists. Although the specific compounds in this study did not exhibit central nervous system activity, their peripheral dopamine agonist activity, particularly in cardiovascular applications, suggests potential pharmacological uses for structurally related compounds (Brubaker & Colley, 1986).

Antiviral Properties

The design and synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have shown significant antiviral activity, particularly against influenza and coronaviruses. This highlights the potential of spiro compounds in developing new antiviral molecules, suggesting that methyl 4-(2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamido)benzoate could also be explored for its antiviral capabilities (Apaydın et al., 2020).

HIV Entry Inhibition

Compounds with a similar structural framework have been studied for their ability to act as allosteric noncompetitive antagonists of the CCR5 receptor, showing potent antiviral effects for HIV-1. This suggests a potential application in HIV treatment or prevention for compounds with a similar structure (Watson et al., 2005).

Structural and Synthetic Studies

The synthesis and structural elucidation of compounds with a 1,4-dioxa-8-azaspiro[4.5]decan structure have been subjects of research, indicating the importance of such structures in medicinal chemistry and drug design. Studies like those by Richter et al. (2022) provide insight into the stereochemical and conformational preferences of such compounds, which can be crucial for their biological activity (Richter et al., 2022).

Properties

IUPAC Name

methyl 4-[[2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-3-23-17(26)19(21-18(23)27)8-10-22(11-9-19)12-15(24)20-14-6-4-13(5-7-14)16(25)28-2/h4-7H,3,8-12H2,1-2H3,(H,20,24)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRDLLCEIBJPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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